

(Z)-10-Hexadecen-1-ol CAS number and molecular weight

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Compound of Interest

Compound Name: (Z)-10-Hexadecen-1-ol

Cat. No.: B1139638

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Technical Guide: (Z)-10-Hexadecen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(Z)-10-Hexadecen-1-ol**, a significant chemical compound with applications in various research fields. This document outlines its fundamental chemical properties, and where applicable, will delve into its biological significance, relevant experimental protocols, and associated pathways.

Core Chemical Properties

(Z)-10-Hexadecen-1-ol is an unsaturated fatty alcohol. Its structure is characterized by a sixteen-carbon chain with a cis (Z) double bond located at the tenth carbon atom and a primary alcohol group at the terminus.

A summary of its key identifiers and molecular properties is provided in the table below for quick reference.

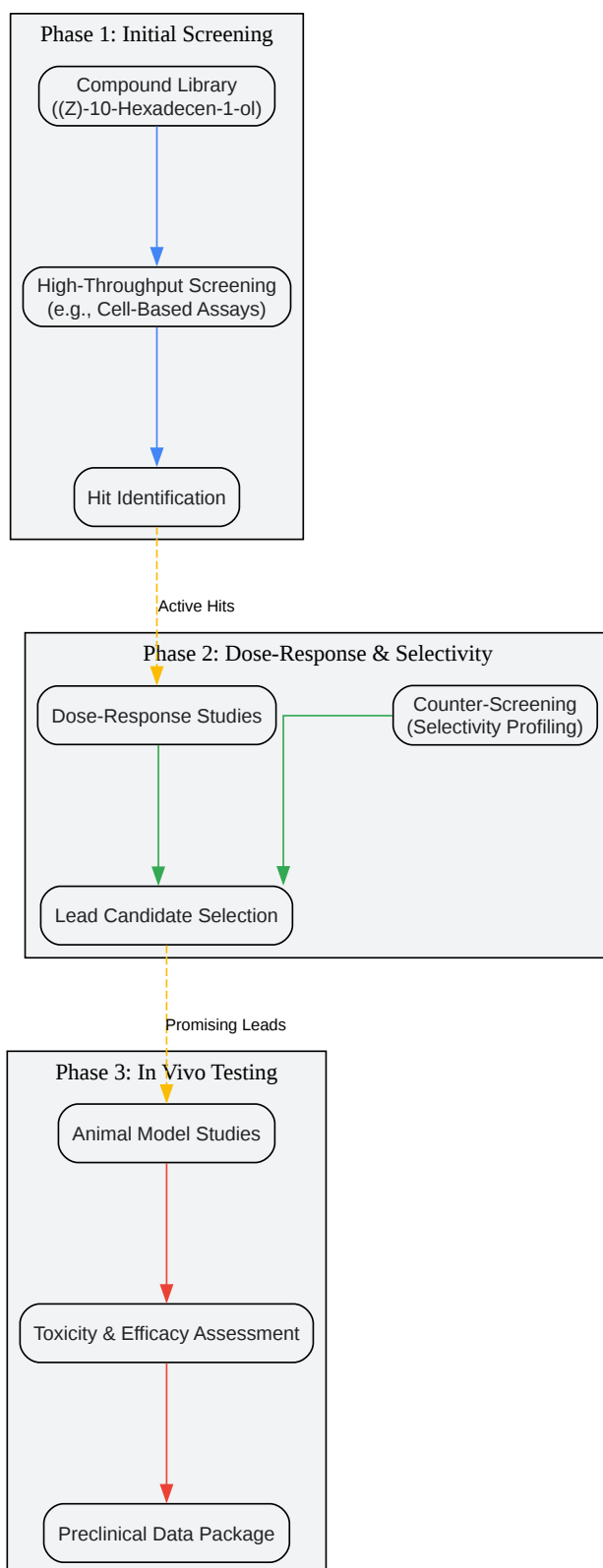
Property	Value	Source
CAS Number	64437-48-5	[1]
Molecular Formula	C16H32O	[1]
Molecular Weight	240.42 g/mol	[1]
IUPAC Name	(Z)-hexadec-10-en-1-ol	[1]
Synonyms	10Z-16OH, 10Z-Hexadecen-1-ol, (10Z)-10-Hexadecen-1-ol	[1]

Further Exploration and Experimental Context

While the fundamental properties of **(Z)-10-Hexadecen-1-ol** are clearly defined, its role in complex biological systems or as a therapeutic agent is a subject of ongoing research. To illustrate the types of experimental workflows and logical relationships that are critical in such research, the following diagrams are provided as conceptual examples. These are not specific to **(Z)-10-Hexadecen-1-ol** due to a lack of detailed publicly available experimental data on this specific isomer but represent standard methodologies in the field.

Example Experimental Workflow: Compound Screening

The following diagram illustrates a typical workflow for screening a chemical compound like **(Z)-10-Hexadecen-1-ol** for potential biological activity. This process is fundamental in drug discovery and development.

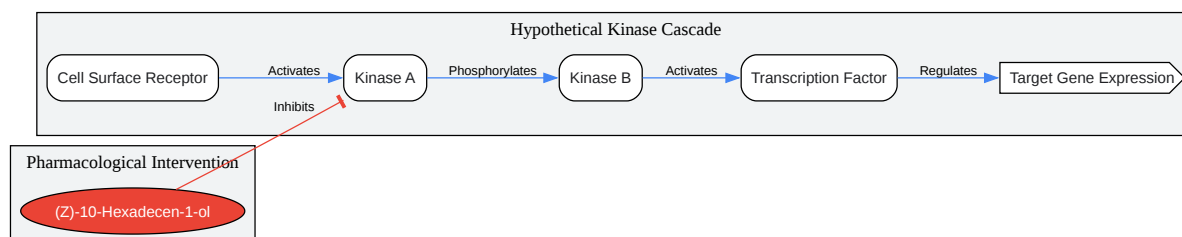


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A generalized workflow for screening and developing a chemical compound.

Example Signaling Pathway: Hypothetical Target

Should **(Z)-10-Hexadecen-1-ol** be identified as a modulator of a cellular signaling pathway, the interactions could be visualized as follows. This diagram shows a hypothetical pathway where a compound inhibits a kinase, leading to downstream effects.



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A diagram of a hypothetical signaling pathway modulated by a compound.

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References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
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